molecular formula C18H20N2O4 B268743 4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268743
M. Wt: 328.4 g/mol
InChI Key: FRGILXHOITVNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. Sorafenib has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.

Mechanism of Action

Sorafenib inhibits the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR. Raf kinase is involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to growing tumors. By inhibiting these protein kinases, Sorafenib can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. It can also inhibit tumor cell proliferation and angiogenesis. Sorafenib has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer treatment.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential in cancer treatment, which provides a wealth of information for researchers. However, Sorafenib also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in some experiments. It can also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for Sorafenib research. One direction is to study the combination of Sorafenib with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the use of Sorafenib in other types of cancer, such as breast cancer and lung cancer. It may also be possible to develop new derivatives of Sorafenib that have improved therapeutic properties. Finally, it may be possible to develop new inhibitors that target the same protein kinases as Sorafenib but with different mechanisms of action.

Synthesis Methods

Sorafenib is a synthetic molecule that was first developed by Bayer Pharmaceuticals. The synthesis of Sorafenib involves several steps, including the reaction of 4-aminophenol with 4-nitrobenzoic acid to form 4-nitrophenyl-4-aminophenol. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-methoxyethyl isocyanate to form the carbamate derivative. The final step involves the reaction of the carbamate derivative with 4-(4-aminophenyl)butyric acid to form Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

Product Name

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-3-7-15(8-4-13)20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FRGILXHOITVNQH-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.